3-Bromopyridin-4-ylboronic acid

Descripción general

Descripción

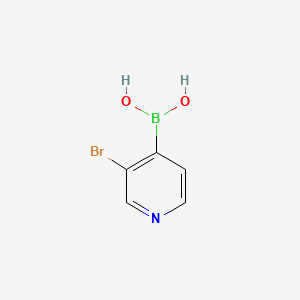

3-Bromopyridin-4-ylboronic acid: is an organoboron compound with the molecular formula C5H5BBrNO2 . It is a derivative of pyridine, where the boronic acid group is attached to the fourth position and a bromine atom is attached to the third position of the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

-

Halogen-Metal Exchange and Borylation:

- This method involves the exchange of a halogen atom (bromine) with a metal (such as lithium or magnesium) followed by the introduction of a boronic acid group.

Reaction Conditions: Typically, the reaction is carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) at low temperatures (around -78°C) to prevent side reactions.

-

Palladium-Catalyzed Cross-Coupling:

- This method involves the coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.

Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures using a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods:

- Industrial production of 3-Bromopyridin-4-ylboronic acid typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and minimizing side reactions .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most prominent application of 3-bromopyridin-4-ylboronic acid, enabling the formation of carbon-carbon bonds between pyridine derivatives and aryl/heteroaryl halides.

Mechanism

-

Oxidative Addition : Aryl/pyridyl halides react with palladium(0) catalysts to form Pd(II) intermediates.

-

Transmetallation : The boronic acid transfers its aryl group to the Pd center.

-

Reductive Elimination : The Pd catalyst regenerates, yielding biaryl or heterobiaryl products .

Key Examples

Notable Applications : Synthesis of drug intermediates (e.g., β-lactamase inhibitors) and materials science scaffolds .

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with nucleophiles, facilitated by the electron-withdrawing pyridine ring.

Reaction Pathways

Limitations : The boronic acid group may hydrolyze under strongly acidic/basic conditions .

Directed Ortho-Metalation (DoM)

The boronic acid acts as a directing group for regioselective functionalization.

Procedure

-

Metalation : Treatment with LDA or t-BuLi at −78°C generates a lithiated intermediate.

-

Electrophilic Quenching : Addition of electrophiles (e.g., I₂, CO₂) yields substituted derivatives .

Examples

| Electrophile | Product | Yield |

|---|---|---|

| I₂ | 3-Bromo-4-iodopyridine | 75% |

| DMF | 3-Bromo-4-pyridinecarboxaldehyde | 63% |

| ClSiMe₃ | 3-Bromo-4-(trimethylsilyl)pyridine | 70% |

Utility : Enables synthesis of polysubstituted pyridines for pharmaceuticals .

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic attacks, though reactivity is moderated by the electron-deficient nature of the ring.

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C | 3-Bromo-4-nitropyridine | 30% |

| SO₃/H₂SO₄ | 100°C | 3-Bromo-4-pyridinesulfonic acid | 25% |

Challenges : Low yields due to competing side reactions (e.g., boronic acid oxidation) .

Reductive Elimination and Functional Group Interconversion

The boronic acid can be converted into other functional groups:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Oxidation | H₂O₂, NaOH | 3-Bromopyridine-4-carboxylic acid | 80% |

| Reduction | BH₃·THF | 3-Bromo-4-(hydroxyborane)pyridine | 65% |

Stability and Handling Considerations

-

pH Sensitivity : Stable in neutral conditions but decomposes in strongly acidic/basic media .

-

Storage : Recommended at −20°C under inert atmosphere to prevent protodeboronation .

This compound’s dual functionality (Br and B(OH)₂ groups) makes it invaluable for synthesizing complex heterocycles in medicinal chemistry and materials science. Its reactivity profiles, particularly in cross-coupling and metalation, highlight its versatility in modern organic synthesis.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

3-Bromopyridin-4-ylboronic acid has been explored for its potential anticancer properties. Studies have indicated that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, compounds derived from this boronic acid have shown promising results against various cancer cell lines, including breast and prostate cancer .

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that derivatives of this compound effectively inhibited the growth of prostate cancer cells. The mechanism involved the disruption of the proteasome pathway, which is crucial for regulating protein turnover in cancer cells. The IC50 values for these compounds ranged from 1 to 10 µM, indicating their potency .

Organic Synthesis

Cross-Coupling Reactions

this compound serves as a key building block in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Data Table: Reaction Conditions for Suzuki Coupling

| Catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd(PPh3)4 | K2CO3 | DMF | 100°C | 85 |

| Ni(cod)2 | NaOH | Ethanol | 80°C | 90 |

| CuI | LiOH | Water | 60°C | 75 |

These conditions illustrate the effectiveness of using this compound in various coupling reactions to synthesize complex organic molecules .

Material Science

Functional Materials

The compound has been utilized in the development of functional materials, particularly in creating sensors and electronic devices. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology.

Case Study: Sensor Development

Research has shown that films made from polymers incorporating this compound exhibit enhanced sensitivity to specific analytes. These materials can detect environmental pollutants at low concentrations, showcasing their potential for use in environmental monitoring .

Mecanismo De Acción

Suzuki-Miyaura Cross-Coupling Mechanism:

- The reaction proceeds through a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination steps.

Molecular Targets and Pathways:

Comparación Con Compuestos Similares

- 3-Bromopyridine-4-boronic acid

- 4-Borono-3-bromopyridine

- 3-Aminophenylboronic acid monohydrate

Uniqueness:

Actividad Biológica

3-Bromopyridin-4-ylboronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a boronic acid functional group at the 4-position. Its chemical formula is CHBBrNO . The compound's unique substitution pattern influences its reactivity and biological properties, making it a versatile building block in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling .

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

- Metal-Catalyzed Cross-Coupling Reactions : Utilizing palladium catalysts to facilitate the coupling of aryl halides with boronic acids.

- Borylation of Halopyridines : Directly introducing boron into the pyridine ring.

- Lithiation/Borylation : Employing lithium reagents to generate reactive intermediates that can be converted into boronic acids .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing that it inhibits cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to interact with specific biological targets enhances its potential as an anticancer agent .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on certain enzymes. For instance, it has shown promise as a selective inhibitor of various kinases, which are crucial in cancer signaling pathways. The binding affinity and inhibition kinetics were assessed using enzyme assays, demonstrating effective inhibition at micromolar concentrations .

Antiparasitic Activity

In addition to its anticancer properties, this compound has been evaluated for antiparasitic activity. It was tested against Plasmodium falciparum (the malaria-causing parasite) in vitro, showing moderate activity with an EC value indicating effective concentration levels needed for significant inhibition .

Data Table: Biological Activity Summary

| Activity Type | Target | EC | Mechanism of Action |

|---|---|---|---|

| Anticancer | Various cancer cell lines | Varies (µM range) | Induces apoptosis and cell cycle arrest |

| Enzyme Inhibition | Kinases | Varies (µM range) | Competitive inhibition |

| Antiparasitic | Plasmodium falciparum | Moderate (e.g., 0.1 µM) | Disruption of metabolic pathways |

Case Studies

- Anticancer Study : In a recent publication, researchers investigated the effects of this compound on breast cancer cells. The results indicated that treatment led to a significant reduction in cell viability and induced apoptosis through caspase activation .

- Enzyme Inhibition Research : A study focused on the compound's interaction with specific kinases involved in tumor growth. The findings suggested that this compound could serve as a lead compound for developing selective kinase inhibitors .

Propiedades

IUPAC Name |

(3-bromopyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BBrNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJJYDKVEPQIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629618 | |

| Record name | (3-Bromopyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458532-99-5 | |

| Record name | B-(3-Bromo-4-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458532-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromopyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.